Angiotensin III, human, mouse (TFA)

Receptor pharmacology GPCR signaling RAS pathway

Standard angiotensin II lacks selectivity for AT2R vs AT1R, confounding pathway dissection. This heptapeptide (RVYIHPF) solves that limitation. - **AT2R agonist** (IC50: 0.648 nM) with 33-fold selectivity over AT1R (IC50: 21.1 nM) - **TFA salt**, lyophilized powder, MW 1045.11 g/mol - Enables clean AT2R-mediated vasodilation, anti-fibrotic, and natriuresis studies without pressor confounds - Available in research-grade quantities for cardiovascular, renal, and endocrine applications

Molecular Formula C48H67F3N12O11
Molecular Weight 1045.1 g/mol
Cat. No. B12408572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin III, human, mouse (TFA)
Molecular FormulaC48H67F3N12O11
Molecular Weight1045.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C46H66N12O9.C2HF3O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);(H,6,7)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1
InChIKeyKUKUOXUOOSIHED-BZDVFTEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin III (TFA) Product Overview


Angiotensin III, human, mouse (TFA) is a heptapeptide with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe (RVYIHPF), functioning as an endogenous agonist of the renin-angiotensin system (RAS). It is the des-aspartyl metabolite of angiotensin II (Ang II) and acts as an angiotensin type 2 receptor (AT2R) agonist with an IC50 of 0.648 nM, while demonstrating a 33-fold lower affinity for the angiotensin type 1 receptor (AT1R) with an IC50 of 21.1 nM [1]. The TFA salt formulation (MW 1045.11 g/mol) serves as a stable research-grade lyophilized powder, primarily utilized in cardiovascular, renal, and endocrine research to dissect AT2R-mediated signaling pathways and functional responses [2].

AT2R-preferring agonist Enables AT2R pathway studies with reduced AT1R activation context
Stable TFA salt formulation Lyophilized research-grade powder for cardiovascular, renal, and endocrine signaling work
Endogenous heptapeptide tool RVYIHPF sequence as des-Asp1 metabolite of angiotensin II for RAS dissection

Angiotensin III (TFA) Substitution Justification


Substitution of angiotensin III with other RAS peptides such as angiotensin II, angiotensin IV, or angiotensin-(1-7) cannot be performed without introducing confounding pharmacological variables. These peptides exhibit profoundly divergent receptor selectivity profiles, metabolic stability characteristics, and functional outcomes that preclude generic interchange. Angiotensin II acts as a balanced AT1R/AT2R agonist, angiotensin IV demonstrates primary affinity for the AT4 receptor with only weak AT2R binding, and angiotensin-(1-7) functions through the Mas receptor. The specific 33-fold AT2R-over-AT1R selectivity of angiotensin III, its distinct metabolic susceptibility to aminopeptidase N versus aminopeptidase A, and its unique capacity to induce AT2R-mediated natriuresis in the proximal tubule collectively establish this peptide as a functionally discrete pharmacological tool that cannot be approximated by any single in-class alternative [1].

  • Angiotensin II (balanced agonist)
    Dual AT1R/AT2R activation may confound AT2R-specific readouts; does not reproduce AT2R-preferring selectivity.
  • Angiotensin IV (AT4R-preferring)
    Weaker AT2R affinity and primary AT4R engagement may shift signaling interpretation away from AT2R pathways.
  • Angiotensin-(1-7) (Mas receptor)
    Mas receptor signaling does not replicate AT2R-mediated natriuresis or aldosterone modulation; pathway mismatch limits substitution.

Angiotensin III (TFA) Comparative Evidence


AT2R Selectivity vs. AT1R

Angiotensin III demonstrates a 33-fold selectivity for AT2R over AT1R, with IC50 values of 0.648 nM at AT2R and 21.1 nM at AT1R. This contrasts sharply with angiotensin II, which binds both receptor subtypes with high, balanced affinity. The AT2R/AT1R IC50 ratio of approximately 33:1 enables experimental isolation of AT2R-mediated signaling with substantially reduced AT1R activation at low nanomolar concentrations [1].

AT2R Selectivity
Head-to-head
33:1 AT2R/AT1R
vs balanced Ang II
Reported selectivity may support AT2R-focused signaling studies
IC50 0.648 nM AT2R / 21.1 nM AT1R in HEK293 binding
Receptor pharmacology GPCR signaling RAS pathway Binding affinity

AT2R Affinity vs. Angiotensin IV

Angiotensin III exhibits an AT2R IC50 of 0.648 nM, whereas angiotensin IV (Ang II 3-8 fragment) demonstrates an AT2R IC50 of 48.6 nM. This represents a 75-fold higher affinity of angiotensin III for the AT2R compared with angiotensin IV, making the latter a suboptimal alternative for AT2R-focused studies. While both peptides show AT2R-over-AT1R selectivity, the absolute AT2R potency of angiotensin III is markedly superior, enabling reliable receptor activation at lower working concentrations [1][2].

AT2R Affinity vs Ang IV
Reported
75× higher
vs Ang IV (IC50 48.6 nM)
May enable AT2R activation at lower concentrations than Ang IV
Cross-study comparable; HEK293 radioligand binding
Receptor pharmacology GPCR Peptide agonists Binding selectivity

Aldosterone Secretion vs. Pressor Response

In conscious rabbit infusion studies, angiotensin III and angiotensin II produced comparable stimulation of aldosterone secretion (six- to sevenfold increases in plasma aldosterone concentration) and similar suppression of plasma renin activity (threefold decrease). However, the pressor response to angiotensin III was markedly attenuated: mean arterial pressure increased by only 3.2 mm Hg with angiotensin III infusion compared with 18.2 mm Hg with angiotensin II infusion at identical infusion rates of 25 ng/kg per min. This functional dissociation, with angiotensin III retaining only approximately 40% of the vasopressor activity of angiotensin II while maintaining full steroidogenic efficacy, reflects differential receptor specificity across organ systems [1].

Aldosterone vs Pressor
Head-to-head
Aldo ↑6-7×
MAP +3.2 mmHg vs Ang II MAP +18.2
Supports adrenal steroidogenesis studies with reduced hemodynamic interference
Conscious rabbit infusion at 25 ng/kg/min
Endocrinology Aldosterone secretion Cardiovascular pharmacology Adrenal function

Renal AT2R-Mediated Natriuresis

Renal interstitial infusion of angiotensin III, but not angiotensin II or angiotensin-(1-7), induces natriuresis via AT2R activation in the proximal tubule. In AT1R-blocked Sprague-Dawley rats, angiotensin III infusion increased urine sodium excretion (UNaV), fractional excretion of sodium (FENa), and fractional excretion of lithium (FELi), effects that were abolished by co-infusion of the AT2R antagonist PD-123319. Angiotensin II infusion, even in the presence of aminopeptidase A inhibition to prevent degradation, failed to reproduce this natriuretic response. The mechanism involves cyclic GMP-dependent signaling and translocation of AT2Rs to the apical plasma membrane of renal proximal tubule cells [1].

Renal Natriuresis
Head-to-head
Induces natriuresis
vs Ang II / Ang-(1-7) no response
Supports AT2R-mediated proximal tubule sodium handling research
AT1R blockade (candesartan) required; cGMP-dependent mechanism
Renal physiology Natriuresis Sodium excretion Hypertension

Aminopeptidase Degradation Profiles

Angiotensin III and angiotensin II exhibit distinct susceptibility to aminopeptidase inhibitors, reflecting their differential metabolic pathways. Bestatin, a selective aminopeptidase B inhibitor, has a more pronounced effect on prolonging angiotensin III metabolism, while amastatin, a selective aminopeptidase A inhibitor, preferentially slows angiotensin II degradation. In brain tissue homogenates, a majority of angiotensin III metabolism was attributable to soluble peptidases, whereas angiotensin II metabolism primarily resulted from membrane-bound peptidases. These differential metabolic profiles have direct experimental consequences: intracerebroventricular administration of bestatin increases both the half-life and pressor response amplitude of angiotensin III, while amastatin decreases the pressor response to angiotensin II [1].

Aminopeptidase Profile
Head-to-head
Bestatin ↑ AIII
vs Amastatin ↑ AII (paradoxical pressor decrease)
Differential inhibitor sensitivity for pathway-specific peptide stabilization
Rat brain homogenates; i.c.v. administration
Peptide metabolism Aminopeptidases In vivo pharmacology Stability

Compartment-Specific Half-Life

In the vascular compartment of rats, angiotensin III demonstrates a half-life (t1/2) of 16.3 ± 0.7 seconds compared with 12.7 ± 1.4 seconds for angiotensin II, representing a 28% longer circulating persistence. This differential stability is measured using HPLC monitoring of radiolabeled peptide degradation following intravascular injection. In contrast, within the cerebroventricular compartment, the metabolic profile is reversed: angiotensin III is degraded more rapidly (t1/2 = 7.7 seconds) than angiotensin II (t1/2 = 23.0 seconds), underscoring compartment-specific metabolic handling [1].

Half-Life (Compartment)
Head-to-head
Vasc 16.3 s
Vent 7.7 s vs Ang II 12.7 s / 23.0 s
Compartment-dependent stability may inform exposure-model design
[125I]-labeled peptides; HPLC monitoring in rat
Pharmacokinetics Peptide stability In vivo metabolism Cardiovascular

Angiotensin III (TFA) Application Scenarios


AT2R Selective Activation Studies

Investigators studying AT2R-mediated signaling pathways, including vasodilation, anti-inflammatory responses, anti-fibrotic mechanisms, or neuronal regeneration, can utilize angiotensin III at low nanomolar concentrations to achieve robust AT2R activation (IC50: 0.648 nM) with a 33-fold safety margin against AT1R activation (IC50: 21.1 nM). This selectivity profile enables cleaner dissection of AT2R pharmacology compared with angiotensin II, which activates both receptors with balanced high affinity, or angiotensin IV, which exhibits 75-fold lower AT2R affinity [1][2].

Aldosterone Secretion Research

For investigations into adrenal zona glomerulosa cell function, aldosterone biosynthesis, or mineralocorticoid receptor signaling, angiotensin III provides equipotent stimulation of aldosterone secretion compared with angiotensin II (six- to sevenfold increase in plasma aldosterone concentration) while eliciting only approximately 17% of the pressor response (3.2 mm Hg vs 18.2 mm Hg MAP increase at 25 ng/kg/min). This functional dissociation enables researchers to examine adrenal steroidogenesis without the confounding influence of pronounced blood pressure elevation and baroreflex activation [1].

Proximal Tubule Natriuresis Research

Angiotensin III is uniquely suited for studies investigating AT2R-dependent natriuresis in the renal proximal tubule. Renal interstitial infusion of angiotensin III, but not angiotensin II or angiotensin-(1-7), induces sodium excretion via AT2R activation and a cyclic GMP-dependent mechanism. This response involves translocation of AT2Rs to apical plasma membranes and retraction of the Na+/H+ exchanger-3 (NHE-3) and Na+/K+ATPase. Angiotensin III is the only endogenous RAS peptide that reliably activates this physiologically significant pathway, making it indispensable for renal sodium handling research and investigations of salt-sensitive hypertension [1].

CNS RAS Administration Design

For cerebroventricular administration studies examining central RAS effects on blood pressure, vasopressin release, or drinking behavior, angiotensin III requires careful consideration of its rapid ventricular metabolism (t1/2 = 7.7 seconds, versus 23.0 seconds for angiotensin II). Researchers can utilize co-administration of bestatin, a selective aminopeptidase B inhibitor, to prolong angiotensin III half-life and enhance its central pressor activity. Conversely, for systemic vascular studies, angiotensin III exhibits a 28% longer circulating half-life (16.3 seconds) than angiotensin II (12.7 seconds), which should be accounted for in dosing strategies [1][2].

Application
Selection Property
Validation Focus
AT2R Signaling Research
AT2R-preferring selectivity profile
AT2R-mediated pathway endpoint interpretation
Adrenal Steroidogenesis Studies
Aldosterone/pressor dissociation
Steroidogenic endpoint without pressor confound
Renal Sodium Handling Research
Proximal tubule AT2R natriuresis
Sodium excretion and NHE-3 translocation endpoints
CNS & Vascular Administration
Compartment-specific half-life
Aminopeptidase inhibitor co-administration and exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin III, human, mouse (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.